N-TERT-BUTYL-2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE
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Overview
Description
N-TERT-BUTYL-2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE is a complex organic compound that features a combination of furan and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE typically involves the following steps:
Formation of the Furan-2-Carbonyl Intermediate: This step involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid.
Coupling Reaction: The final step involves coupling the furan-2-carbonyl intermediate with the indole derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-TERT-BUTYL-2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form carbonyl-containing derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and acetic anhydride.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Carbonyl-containing derivatives of the furan ring.
Reduction: Reduced forms of the furan and indole rings.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-TERT-BUTYL-2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Materials Science: It can be used in the development of new materials with unique electronic properties.
Biological Research: The compound’s interaction with various biological targets makes it a valuable tool in studying cellular processes.
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The indole moiety can bind to multiple receptors, influencing various biological pathways . The furan ring may also contribute to the compound’s activity by undergoing metabolic transformations.
Comparison with Similar Compounds
Similar Compounds
Indole-3-Acetic Acid: A plant hormone with a similar indole structure.
N-(tert-Butyl)furan-2-carboxamide: A related compound with a furan ring.
Uniqueness
N-TERT-BUTYL-2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE is unique due to its combination of furan and indole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-tert-butyl-2-[3-(furan-2-carbonyl)indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-19(2,3)20-17(22)12-21-11-14(13-7-4-5-8-15(13)21)18(23)16-9-6-10-24-16/h4-11H,12H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZFVCSIQHKYGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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